

# Application Notes and Protocols: ONO-4059 (Tirabrutinib)

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## Compound of Interest

Compound Name: ONO 207  
Cat. No.: B15569421

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These application notes provide a comprehensive overview of ONO-4059 (Tirabrutinib), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for experimental use. Detailed protocols and dosage information for in vitro and in vivo studies are presented to guide research and development.

ONO-4059, also known as GS-4059, is an orally active and irreversible BTK inhibitor that has demonstrated efficacy in preclinical and clinical studies for various B-cell malignancies and autoimmune diseases.<sup>[1]</sup> It covalently binds to BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and activation.<sup>[1][2]</sup>

## Mechanism of Action

ONO-4059 is a second-generation BTK inhibitor with high selectivity.<sup>[3]</sup> BTK is a non-receptor tyrosine kinase crucial for the transmission of signals from the B-cell receptor.<sup>[4][5]</sup> Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cy2 (PLCy2), leading to a cascade of events that promote B-cell survival, activation, and proliferation.<sup>[6]</sup> By irreversibly binding to BTK, ONO-4059 effectively blocks this signaling pathway.<sup>[1][2]</sup>

## Quantitative Data Summary

### In Vitro Efficacy

The following table summarizes the effective concentrations of ONO-4059 in various in vitro assays.

Parameter	Cell Line	Concentration/ IC50	Notes	Reference
BTK Inhibition (IC50)	-	2.2 nM	Highly potent and selective inhibition.	[2]
BTK Inhibition (IC50)	-	6.8 nM	Orally active and crosses the blood-brain barrier.	[1]
Cell Proliferation Inhibition (IC50)	OCI-Ly10	9.127 nM (72h)	[1]	
Cell Proliferation Inhibition (IC50)	SU-DHL-6	17.10 nM (72h)	[1]	
Apoptosis Induction	SU-DHL-6	50 µM (48h)	High dosage and prolonged incubation required.	[1]
Apoptosis Induction (Caspase-3 and PARP cleavage)	TMD8	300 nM (72h)	Induces classical apoptosis at nanomolar concentrations.	[1][2]

## In Vivo Dosage

The following table outlines the dosages of ONO-4059 used in preclinical in vivo models.

Animal Model	Dosage	Administration Route	Study Highlights	Reference
Mouse Collagen-Induced Arthritis (CIA) model	Not Specified	Not Specified	Suppressed generation of inflammatory chemokines and cytokines.	<a href="#">[2]</a>
Mouse Xenograft Model (SCID mice)	6, 20 mg/kg	Oral (p.o.), single daily for 3 weeks	Inhibited tumor growth; 20 mg/kg led to complete tumor suppression at day 14.	<a href="#">[1]</a>
Male SD Rats	10 mg/kg	Oral (p.o.), single dose	Rapidly absorbed into plasma and brain (Cmax at 2 hours).	<a href="#">[1]</a>
ABC-DLBCL Xenograft Model (SCID mice)	Up to 20 mg/kg/day	Oral (p.o.) or mixed in food, QD or BD	Examined different dosing regimens.	<a href="#">[7]</a>

## Experimental Protocols

### In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONO-4059 on malignant B-cell lines.

Materials:

- Malignant B-cell lines (e.g., OCI-Ly10, SU-DHL-6)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

- ONO-4059 (Tirabrutinib)
- DMSO (for stock solution)
- 96-well cell culture plates
- Cell proliferation reagent (e.g., MTS, WST-1)
- Plate reader

#### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100  $\mu$ L of complete medium and incubate for 24 hours.
- **Compound Preparation:** Prepare a stock solution of ONO-4059 in DMSO. Create a serial dilution of ONO-4059 in complete medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.<sup>[1]</sup>
- **Treatment:** Add 100  $\mu$ L of the diluted ONO-4059 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.<sup>[1]</sup>
- **Proliferation Measurement:** Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- **Data Analysis:** Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value by plotting a dose-response curve.

## In Vivo Tumor Xenograft Study

**Objective:** To evaluate the anti-tumor efficacy of ONO-4059 in a mouse xenograft model.

#### Materials:

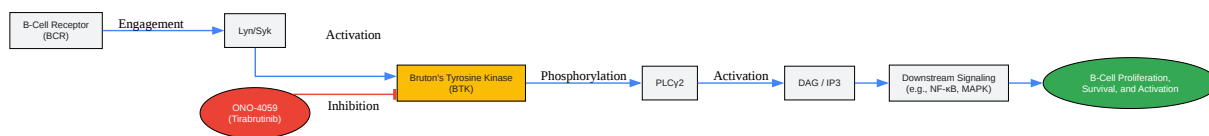
- Immunodeficient mice (e.g., SCID mice)

- Tumor cells (e.g., TMD-8, an ABC-DLBCL cell line)
- ONO-4059 (Tirabrutinib)
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

#### Procedure:

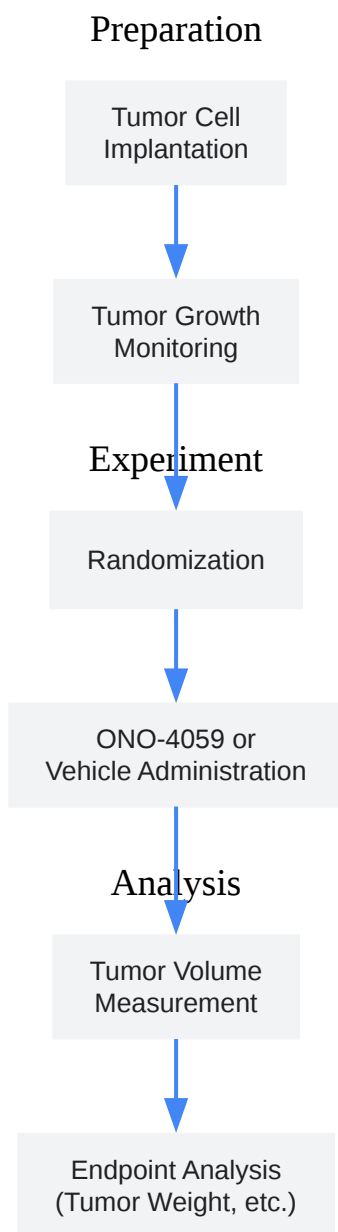
- Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g.,  $5 \times 10^6$  TMD-8 cells) into the flank of each mouse.<sup>[7]</sup>
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization and Treatment: When tumors reach a mean volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.<sup>[7]</sup>
- Drug Administration: Administer ONO-4059 orally once daily at the desired doses (e.g., 6 mg/kg and 20 mg/kg) for 3 weeks.<sup>[1]</sup> The control group receives the vehicle.
- Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
- Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of ONO-4059.

## Signaling Pathway and Workflow Diagrams



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Caption: ONO-4059 inhibits the BTK signaling pathway.



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Caption: Workflow for an in vivo tumor xenograft study.

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- To cite this document: BenchChem. [Application Notes and Protocols: ONO-4059 (Tirabrutinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569421#ono-207-dosage-and-concentration-for-experiments]

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